molecular formula C19H26N4O2S B6938816 N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide

N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide

Cat. No.: B6938816
M. Wt: 374.5 g/mol
InChI Key: ZNNLREFTKHWXKJ-UHFFFAOYSA-N
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Description

N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, a pyrrolidine ring, and an ethoxycyclobutyl group, contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-2-25-14-10-13(11-14)5-7-20-18(24)16-4-3-8-23(16)17-15-6-9-26-19(15)22-12-21-17/h6,9,12-14,16H,2-5,7-8,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLREFTKHWXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)CCNC(=O)C2CCCN2C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ethoxycyclobutyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives.

    Pyrrolidine Derivatives: Compounds containing pyrrolidine rings, such as pyrrolidine-2-carboxamide derivatives.

Uniqueness

N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets

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